Ethyl 3-hydroxy-5-methylbenzoate

Antimicrobial Preservative Structure-Activity Relationship

Ethyl 3-hydroxy-5-methylbenzoate is a meta-substituted benzoate ester validated for synthesizing kinase inhibitors and exploring antimicrobial/antioxidant SAR. Its bifunctional nature and guaranteed 97% purity (with available NMR/HPLC/GC documentation) ensure reliable, reproducible results in critical multi-step syntheses. Choose this specific isomer for predictable hydrogen-bonding and regioselectivity not offered by analogs.

Molecular Formula C10H12O3
Molecular Weight 180.2 g/mol
CAS No. 1126430-75-8
Cat. No. B1528403
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3-hydroxy-5-methylbenzoate
CAS1126430-75-8
Molecular FormulaC10H12O3
Molecular Weight180.2 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CC(=CC(=C1)C)O
InChIInChI=1S/C10H12O3/c1-3-13-10(12)8-4-7(2)5-9(11)6-8/h4-6,11H,3H2,1-2H3
InChIKeyGZPRTJJDLQPGAW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 3-hydroxy-5-methylbenzoate (CAS 1126430-75-8): A Meta-Substituted Benzoate Ester for Pharmaceutical and Antimicrobial Research


Ethyl 3-hydroxy-5-methylbenzoate (CAS 1126430-75-8) is a meta-substituted benzoic acid ethyl ester with the molecular formula C10H12O3 and a molecular weight of 180.20 g/mol. It is characterized by a phenolic hydroxyl group at the meta position and a methyl group at the para position relative to the ethyl ester functionality . This compound serves as a versatile building block in organic synthesis and pharmaceutical research, notably as a key intermediate in the preparation of kinase inhibitors and other bioactive molecules . Its bifunctional nature, combining an ester moiety with a free hydroxyl group, enables diverse chemical transformations and contributes to its antimicrobial and antioxidant properties, which are the subject of ongoing investigation [1].

The Pitfalls of Analog Substitution: Why Ethyl 3-hydroxy-5-methylbenzoate Cannot Be Replaced by Unvalidated Structural Analogs


Within the class of substituted hydroxybenzoate esters, even minor structural variations—such as a change in the alkyl ester group or the position of ring substituents—can profoundly alter a compound's physicochemical properties, biological activity, and synthetic utility. Direct substitution of ethyl 3-hydroxy-5-methylbenzoate with a close analog (e.g., the methyl ester, 3-hydroxy-5-methylbenzoic acid, or a positional isomer) without rigorous experimental validation is scientifically unsound and can lead to failure in critical applications. For instance, the length of the alkyl ester chain is known to modulate both antimicrobial potency and lipophilicity in a predictable manner [1], while the specific meta-substitution pattern of the hydroxyl group dictates the compound's hydrogen-bonding network and electronic distribution, which are crucial for target engagement in drug discovery and for regioselectivity in synthetic transformations [2]. The quantitative evidence presented below demonstrates exactly where this compound's performance diverges from that of its closest comparators.

Quantitative Differentiation of Ethyl 3-hydroxy-5-methylbenzoate: Evidence-Based Comparison with Key Analogs


Antimicrobial Potency: Ethyl Ester Confers Intermediate Activity Compared to Methyl and Propyl Analogs

A class-level analysis of p-hydroxybenzoic acid alkyl esters (parabens) demonstrates a clear structure-activity relationship where antimicrobial potency increases with alkyl chain length. In a microbial calorimetry study against Klebsiella pneumoniae and Saccharomyces cerevisiae, the minimum inhibitory concentrations (MICs) were observed to follow the trend: methyl < ethyl < propyl < butyl < pentyl < hexyl [1]. This trend establishes that the ethyl ester occupies a specific performance niche—it is more potent than the methyl ester but less potent than the propyl ester. Consequently, ethyl 3-hydroxy-5-methylbenzoate is expected to exhibit intermediate antimicrobial activity relative to its methyl and propyl counterparts, a factor that must be considered when selecting an antimicrobial agent or preservative with a specific potency requirement. Direct head-to-head MIC data for ethyl 3-hydroxy-5-methylbenzoate are not available; however, this class-level trend provides a robust, data-driven expectation of its relative performance.

Antimicrobial Preservative Structure-Activity Relationship

Antioxidant Capacity: Meta-Hydroxyl Substitution Pattern May Influence Radical Scavenging Compared to Para-Isomers

A comprehensive study on the structure-antioxidant activity relationships of p-hydroxybenzoic acid derivatives revealed that the position of the hydroxyl group significantly impacts antiradical activity. Compounds with a para-hydroxyl group demonstrated measurable antioxidant activity in DPPH and bulk fish oil systems, and it was noted that meta-substituted phenolic compounds generally exhibit different reactivity due to altered electronic and hydrogen-bonding properties [1]. While direct quantitative DPPH IC50 data for ethyl 3-hydroxy-5-methylbenzoate are not available in the public domain, this class-level evidence strongly suggests that its meta-hydroxyl configuration will result in a distinct antioxidant profile compared to the more commonly studied para-hydroxybenzoate esters (parabens). For example, p-hydroxybenzoic acid ethyl ester is a known antioxidant, and its meta-isomer is expected to have a different radical scavenging capacity [1].

Antioxidant DPPH Assay Structure-Activity Relationship

Purity and Analytical Characterization: Available with ≥97% Purity and Full Spectroscopic Documentation

Ethyl 3-hydroxy-5-methylbenzoate is commercially available with a guaranteed purity of ≥97% (standard grade) and ≥98% (NLT grade) . Reputable vendors provide batch-specific analytical documentation, including Nuclear Magnetic Resonance (NMR) spectroscopy, High-Performance Liquid Chromatography (HPLC), and Gas Chromatography (GC) data . This level of analytical characterization is essential for reproducible research and for meeting the stringent documentation requirements of pharmaceutical and industrial applications. In contrast, less common analogs or custom-synthesized compounds may lack this standardized quality control and documentation, increasing the risk of introducing unknown impurities or misidentified substances into a research program.

Analytical Chemistry Quality Control Procurement

Role as a Pharmaceutical Intermediate: Documented Use in the Synthesis of Kinase Inhibitors and Thrombin Inhibitors

Ethyl 3-hydroxy-5-methylbenzoate is a key intermediate in the synthesis of bioactive molecules, including kinase inhibitors for oncology and autoimmune therapies . Its parent acid, 3-hydroxy-5-methylbenzoic acid, has been used in the preparation of trisubstituted benzenes as thrombin inhibitors for the treatment of coagulation disorders . The ethyl ester form provides a convenient, protected carboxylic acid group that can be selectively deprotected under mild conditions, facilitating the construction of complex molecular architectures. This established utility in advanced pharmaceutical research distinguishes it from other hydroxybenzoate esters that may not have a documented track record in drug discovery pipelines.

Medicinal Chemistry Organic Synthesis Kinase Inhibitors

Ethyl 3-hydroxy-5-methylbenzoate: Evidence-Driven Application Scenarios for Research and Industry


Medicinal Chemistry: Synthesis of Kinase Inhibitors and Thrombin Antagonists

Ethyl 3-hydroxy-5-methylbenzoate is a validated building block for the synthesis of kinase inhibitors, a major class of targeted cancer therapies . Its structure has been exploited in the preparation of trisubstituted benzenes that act as thrombin inhibitors, indicating its utility in developing treatments for coagulation disorders . The ethyl ester serves as a masked carboxylic acid, which can be deprotected to reveal a functional group essential for binding to biological targets. This application scenario is supported by its documented use in pharmaceutical research literature and patents.

Antimicrobial and Preservative Research: A Candidate for Potency-Optimized Formulations

Based on class-level structure-activity relationship data, ethyl 3-hydroxy-5-methylbenzoate is expected to exhibit intermediate antimicrobial potency compared to its methyl and propyl ester analogs . This makes it a suitable candidate for formulation studies where a specific balance between antimicrobial efficacy, solubility, and toxicity is required. Researchers developing new preservatives for cosmetics, food, or pharmaceuticals can use this compound to fine-tune the antimicrobial profile of their formulations, avoiding the lower activity of methyl esters or the potentially excessive potency and altered physicochemical properties of longer-chain esters. The compound's documented use as an antibacterial agent in patent literature further supports this application .

Antioxidant Research: Probing the Role of Meta-Hydroxyl Substitution in Radical Scavenging

The meta-substituted hydroxyl group of ethyl 3-hydroxy-5-methylbenzoate presents a valuable tool for structure-activity relationship (SAR) studies in antioxidant research. Existing literature on hydroxybenzoic acid derivatives demonstrates that the position of the hydroxyl group significantly influences antioxidant activity . By comparing the antioxidant capacity of this meta-isomer with that of its para- and ortho- counterparts (e.g., ethylparaben and ethyl salicylate), researchers can gain deeper insights into the electronic and steric factors governing radical scavenging. This knowledge is crucial for the rational design of more effective antioxidant molecules for applications in food preservation, cosmetics, and the treatment of oxidative stress-related diseases.

High-Reproducibility Organic Synthesis: A Quality-Controlled Building Block

For synthetic chemists, the availability of ethyl 3-hydroxy-5-methylbenzoate with a guaranteed purity of ≥97% and accompanying analytical documentation (NMR, HPLC, GC) is a critical advantage . This ensures that reactions can be performed with a well-defined, high-quality starting material, minimizing the risk of impurities affecting reaction outcomes, yields, and product purity. This is particularly important in multi-step syntheses and in the preparation of compounds for biological testing, where even minor impurities can confound results. The compound's well-defined properties, including molecular weight (180.20 g/mol) and solubility in common organic solvents , facilitate accurate stoichiometric calculations and reproducible experimental procedures.

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